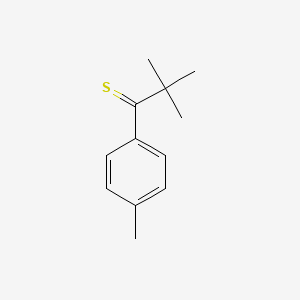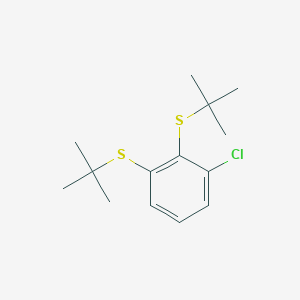
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene is an organic compound characterized by the presence of two tert-butylsulfanyl groups and a chlorine atom attached to a benzene ring
Métodos De Preparación
The synthesis of 1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene typically involves the reaction of 1,2-dichlorobenzene with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The general reaction scheme is as follows:
1,2-dichlorobenzene+2tert-butylthiolNaHthis compound+NaCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl groups.
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfanyl groups can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets.
Comparación Con Compuestos Similares
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene can be compared with other similar compounds such as:
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene: This compound has a similar structure but with an additional chlorine atom and a cyclopropene ring.
1,2-Bis(tert-butylsulfanyl)acetylene: This compound features an acetylene group instead of a benzene ring.
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene: Similar in structure but with a cyclopropene ring and two chlorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
89265-31-6 |
|---|---|
Fórmula molecular |
C14H21ClS2 |
Peso molecular |
288.9 g/mol |
Nombre IUPAC |
1,2-bis(tert-butylsulfanyl)-3-chlorobenzene |
InChI |
InChI=1S/C14H21ClS2/c1-13(2,3)16-11-9-7-8-10(15)12(11)17-14(4,5)6/h7-9H,1-6H3 |
Clave InChI |
NGXWSQRCBYMYPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C(=CC=C1)Cl)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)

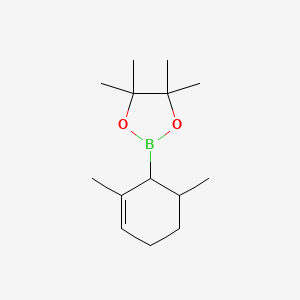
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
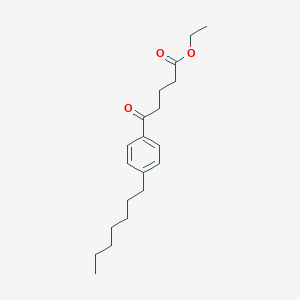
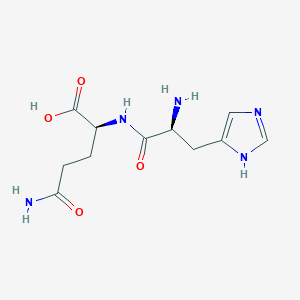

![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
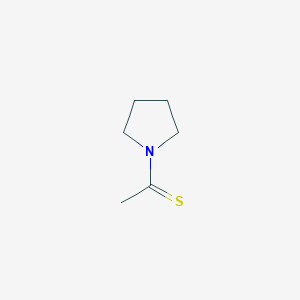
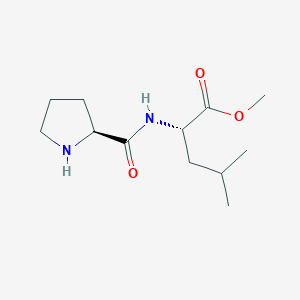

![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
